molecular formula C12H10O7S2 B12681585 2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid CAS No. 54363-41-6

2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid

Cat. No.: B12681585
CAS No.: 54363-41-6
M. Wt: 330.3 g/mol
InChI Key: MCOAIRDUSRWQKZ-UHFFFAOYSA-N
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Description

2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid is a complex aromatic sulfonic acid derivative. This compound is characterized by the presence of multiple hydroxyl and sulfonyl groups attached to a benzene ring, making it a highly functionalized molecule. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid typically involves the sulfonation of benzene derivatives. One common method is to heat benzene under reflux with concentrated sulfuric acid or fuming sulfuric acid (oleum) at elevated temperatures . This reaction introduces sulfonic acid groups onto the benzene ring.

Another approach involves the reaction of benzene with sulfur trioxide in the presence of sulfuric acid, which also results in the formation of sulfonic acid derivatives .

Industrial Production Methods

Industrial production of this compound often employs similar methods but on a larger scale. The process involves the controlled addition of sulfur trioxide to benzene in a continuous flow reactor, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid undergoes various chemical reactions typical of aromatic sulfonic acids. These include:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid involves its interaction with various molecular targets. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The hydroxyl groups can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(Or 5)-hydroxy-5(or 2)-((4-hydroxyphenyl)sulphonyl)benzenesulphonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

54363-41-6

Molecular Formula

C12H10O7S2

Molecular Weight

330.3 g/mol

IUPAC Name

2-hydroxy-5-(4-hydroxyphenyl)sulfonylbenzenesulfonic acid

InChI

InChI=1S/C12H10O7S2/c13-8-1-3-9(4-2-8)20(15,16)10-5-6-11(14)12(7-10)21(17,18)19/h1-7,13-14H,(H,17,18,19)

InChI Key

MCOAIRDUSRWQKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)C2=CC(=C(C=C2)O)S(=O)(=O)O

Origin of Product

United States

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